An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene
An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene family. The fluorene core, a tricyclic aromatic system, is a prevalent structural motif in materials science and medicinal chemistry. The introduction of bromine atoms at the 2 and 6 positions significantly influences the molecule's electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the characterization of 2,6-dibromo-9H-fluorene, including its physicochemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and visual representations of key concepts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-dibromo-9H-fluorene is essential for its application in various scientific domains. These properties dictate its solubility, stability, and suitability for specific experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Br₂ | - |
| Molecular Weight | 324.01 g/mol | [1] |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform | General knowledge |
| Appearance | White to off-white crystalline solid | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,6-dibromo-9H-fluorene. The following sections detail the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2,6-dibromo-9H-fluorene is expected to show distinct signals for the aromatic and methylene protons. Due to the C₂ symmetry of the molecule, the number of unique proton signals is reduced. The methylene protons at the C9 position typically appear as a singlet. The aromatic protons will exhibit a more complex pattern of doublets and doublets of doublets due to coupling between adjacent protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms.
Note: A dedicated ¹³C NMR spectrum for 2,6-dibromo-9H-fluorene was not found in the searched literature. The data presented in some sources are for more complex derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dibromo-9H-fluorene is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C-Br stretching vibrations.
Note: A specific IR spectrum for 2,6-dibromo-9H-fluorene is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,6-dibromo-9H-fluorene will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Note: A specific mass spectrum for 2,6-dibromo-9H-fluorene is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]
Synthesis of 2,6-Dibromo-9H-fluorene
The synthesis of 2,6-dibromo-9H-fluorene typically involves the regioselective bromination of 9H-fluorene. Achieving the desired 2,6-disubstitution pattern requires careful control of reaction conditions to avoid the formation of other isomers, such as the 2,7-dibromo derivative.
Experimental Protocol: Regioselective Bromination of 9H-fluorene
This protocol is a generalized procedure based on common bromination methods for aromatic compounds and may require optimization.
Materials:
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9H-fluorene
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N-Bromosuccinimide (NBS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 9H-fluorene in anhydrous DMF.
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Cool the solution to 0 °C using an ice bath.
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Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing ice-water.
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Collect the precipitated solid by vacuum filtration and wash with water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2,6-dibromo-9H-fluorene.
